1-(3-Butoxy-4-methoxyphenyl)ethanone

Descripción general

Descripción

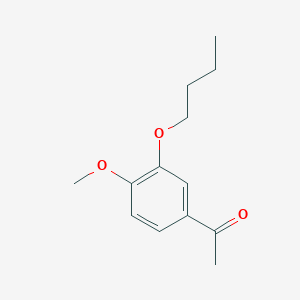

1-(3-Butoxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C13H18O3 It is characterized by the presence of a butoxy group and a methoxy group attached to a phenyl ring, along with an ethanone group

Métodos De Preparación

The synthesis of 1-(3-Butoxy-4-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-butoxy-4-methoxybenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over reaction parameters and can lead to more efficient and sustainable production processes .

Análisis De Reacciones Químicas

1-(3-Butoxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1-(3-Butoxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield specific products. The pathways involved depend on the nature of the enzyme and the reaction conditions .

Comparación Con Compuestos Similares

1-(3-Butoxy-4-methoxyphenyl)ethanone can be compared with similar compounds such as:

1-(4-Butoxy-3-methoxyphenyl)ethanone: This compound has a similar structure but with different positioning of the butoxy and methoxy groups, leading to variations in reactivity and applications.

1-(3-Methoxy-4-butoxyphenyl)ethanone:

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct reactivity and makes it suitable for particular applications in research and industry .

Actividad Biológica

1-(3-Butoxy-4-methoxyphenyl)ethanone, a compound with significant potential in various biological applications, has garnered attention for its unique structural properties and biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with butoxy and methoxy groups. This specific arrangement of functional groups contributes to its unique chemical behavior and biological interactions.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as receptors and enzymes. These interactions can lead to alterations in cellular signaling pathways, resulting in diverse biological responses. However, detailed studies are needed to clarify the exact mechanisms involved in its action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds, indicating that derivatives with methoxy groups exhibit moderate antibacterial and antifungal activities. For instance, compounds containing a 4-methoxyphenyl moiety have shown effectiveness against Candida species, with minimum inhibitory concentration (MIC) values around 62.5 µg/mL . While specific data on this compound's antimicrobial efficacy remains limited, its structural similarities suggest potential activity worth exploring.

Case Studies

- Synthesis and Evaluation of Related Compounds : A study synthesized various Schiff bases derived from similar phenolic structures and evaluated their antibacterial activities against Staphylococcus aureus and Candida albicans. The findings suggested that structural modifications significantly influence antimicrobial efficacy, hinting that this compound may exhibit comparable properties .

- Molecular Docking Studies : Investigations into the binding affinities of related compounds to bacterial topoisomerases revealed promising interactions that could be extrapolated to predict the behavior of this compound. Such docking studies can provide insights into its potential as an antibacterial agent .

Data Tables

Propiedades

IUPAC Name |

1-(3-butoxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-5-8-16-13-9-11(10(2)14)6-7-12(13)15-3/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNHESFEFMDDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611248 | |

| Record name | 1-(3-Butoxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104249-95-8 | |

| Record name | 1-(3-Butoxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.